(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
Description
The compound "(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone" is a hybrid heterocyclic molecule combining a benzoisoxazole scaffold, a piperidine-thiadiazole moiety, and a phenyl substituent. Crystallographic analysis of such compounds often employs programs like SHELX (e.g., SHELXL for refinement), which has been instrumental in small-molecule structure determination since the 1970s .
Properties
IUPAC Name |
(3-phenyl-2,1-benzoxazol-5-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c26-20(25-10-8-16(9-11-25)27-21-23-22-13-29-21)15-6-7-18-17(12-15)19(28-24-18)14-4-2-1-3-5-14/h1-7,12-13,16H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHDSYWVPIWETF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis involves multiple steps. The initial step usually involves the formation of the 3-phenylbenzo[c]isoxazole core through cyclization reactions. Then, the piperidine ring is introduced via nucleophilic substitution reactions, followed by the attachment of the thiadiazole ring through condensation reactions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial-scale production often utilizes optimized synthetic routes to enhance yield and reduce costs. This includes continuous flow chemistry and automated synthesis processes, ensuring the production is consistent and scalable.
Chemical Reactions Analysis
Types of Reactions it Undergoes
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: : Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: : Formation of corresponding carboxylic acids or aldehydes.
Reduction: : Yielding alcohols or amines depending on the degree of reduction.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound finds applications in numerous research domains:
Chemistry: : As a building block for synthesizing novel compounds with potentially unique properties.
Biology: : Investigated for its biological activity, particularly its interaction with various enzymes and receptors.
Medicine: : Studied for potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: : Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone exerts its effects typically involves binding to specific molecular targets such as enzymes or receptors. This binding modulates the activity of these targets, leading to a cascade of biochemical events that result in the observed therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The lack of direct evidence on the target compound necessitates a generalized comparison with structurally analogous molecules. Below is a hypothetical framework for such an analysis, based on common heterocyclic pharmacophores:
Table 1: Key Features of Structurally Related Compounds
Key Observations:
Bioactivity Profile: The integration of benzoisoxazole (known for kinase interaction) with thiadiazole-piperidine (associated with antimicrobial activity) suggests dual functionality, though synergistic effects remain unexplored in the provided evidence.
Structural Complexity: The methanone bridge in the target compound enhances conformational rigidity compared to simpler analogs like unsubstituted benzoisoxazoles or thiadiazoles .
Synthetic Challenges : The presence of multiple heterocycles likely complicates synthesis and purification, a common issue in similar hybrids (e.g., low yields in thiadiazole coupling reactions).
Limitations of Available Evidence
Biological Activity
The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone represents a unique scaffold that combines the biological properties of thiadiazole and isoxazole moieties. These structural features are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound through a comprehensive review of existing literature, highlighting its potential therapeutic applications.
Chemical Structure and Synthesis
The synthesis of the compound typically involves several key steps:
- Formation of the Thiadiazole Ring : The initial step usually involves cyclization of thiosemicarbazide with carbon disulfide under basic conditions to yield the 1,3,4-thiadiazole core.
- Attachment of the Piperidine Group : Nucleophilic substitution occurs where piperidine reacts with a suitable leaving group on the thiadiazole ring.
- Formation of the Isoxazole Moiety : This involves electrophilic aromatic substitution to introduce a carbonyl group and a phenyl group at specific positions.
- Final Coupling Step : The final product is achieved by coupling intermediates through nucleophilic substitution under controlled conditions.
Anticancer Activity
Research indicates that derivatives of thiadiazole and isoxazole exhibit significant anticancer properties. For instance:
- Cytotoxicity Testing : Various studies have reported IC50 values ranging from 0.28 to 10 μg/mL against different cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
- Mechanism of Action : These compounds may inhibit tubulin polymerization, which is crucial for cancer cell division and growth .
Antimicrobial Properties
The presence of the thiadiazole and isoxazole rings has been linked to enhanced antimicrobial activity:
- Broad-Spectrum Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents .
Anti-inflammatory Effects
Thiadiazole derivatives are also recognized for their anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Some studies suggest that these compounds can reduce levels of cytokines involved in inflammatory responses, making them candidates for treating inflammatory diseases .
Data Table: Summary of Biological Activities
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated a series of thiadiazole derivatives for their anticancer activity against multiple human cancer cell lines. The most active compound exhibited an IC50 value of 0.28 μg/mL against MCF-7 cells, demonstrating significant selectivity over normal cells . -
Evaluation of Antimicrobial Properties :
Another investigation focused on the antimicrobial efficacy of similar compounds against Mycobacterium tuberculosis. The results indicated that certain derivatives had MIC values in the low micromolar range, suggesting strong potential as new anti-tubercular agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
